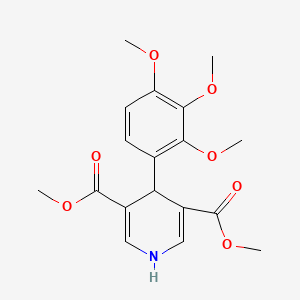
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TTP488 is a small molecule that has been shown to have potential therapeutic effects in a variety of conditions, including Alzheimer's disease, diabetes, and cancer. It was first synthesized in 2001 by researchers at Torrey Pines Institute for Molecular Studies, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of TTP488 is not fully understood, but it is thought to act by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. RAGE is involved in a variety of cellular processes, including inflammation, cell proliferation, and cell migration. By inhibiting the binding of RAGE to its ligands, TTP488 is thought to reduce inflammation and improve cellular function.
Biochemical and Physiological Effects:
TTP488 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, improve cognitive function, and enhance insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. These effects are thought to be due to the ability of TTP488 to inhibit the binding of RAGE to its ligands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TTP488 is that it is a small molecule that can be easily synthesized and modified. This makes it an attractive candidate for drug development. However, one limitation of TTP488 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cellular contexts.
Direcciones Futuras
There are several future directions for research on TTP488. One area of interest is the development of TTP488 as a therapeutic agent for Alzheimer's disease. Another area of interest is the development of TTP488 as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of TTP488 and its effects in different cellular contexts.
Métodos De Síntesis
The synthesis of TTP488 involves several steps, including the reaction of 2,3,4-trimethoxybenzaldehyde with diethyl malonate to form the corresponding diethyl ester. This ester is then reacted with hydrazine to form the hydrazone, which is subsequently cyclized to form the pyridine ring. The resulting compound is then treated with methyl iodide to form the final product, dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
TTP488 has been studied extensively for its potential therapeutic applications. In particular, it has been shown to have potential in the treatment of Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to reduce inflammation and improve cognitive function in animal models. In diabetes, TTP488 has been shown to improve insulin sensitivity and reduce inflammation. In cancer, TTP488 has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy.
Propiedades
IUPAC Name |
dimethyl 4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-7-6-10(15(23-2)16(13)24-3)14-11(17(20)25-4)8-19-9-12(14)18(21)26-5/h6-9,14,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACOYJLYDDZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)




![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)